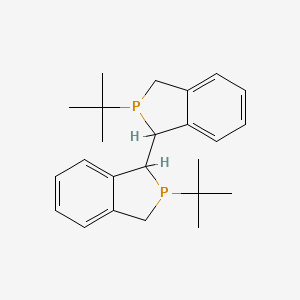
2-Tert-butyl-1-(2-tert-butyl-1,3-dihydroisophosphindol-1-yl)-1,3-dihydroisophosphindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-1-(2-tert-butyl-1,3-dihydroisophosphindol-1-yl)-1,3-dihydroisophosphindole is a complex organic compound that belongs to the class of isophosphindoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-(2-tert-butyl-1,3-dihydroisophosphindol-1-yl)-1,3-dihydroisophosphindole typically involves multi-step organic reactions. Common starting materials may include tert-butyl-substituted aromatic compounds and phosphorus-containing reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
反応の種類
2-tert-ブチル-1-(2-tert-ブチル-1,3-ジヒドロイソホスフィンドール-1-イル)-1,3-ジヒドロイソホスフィンドールは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: 酸化剤との反応により酸化誘導体を形成する。
還元: 還元剤との反応により還元誘導体を形成する。
置換: 求核剤または求電子剤との反応により、特定の官能基を置換する。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アミンなどの求核剤が含まれます。反応条件は、温度、溶媒、反応時間など、目的の変換によって異なる場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりホスフィンオキシドが生成される場合があり、一方、置換反応により、分子に新しい官能基が導入される場合があります。
4. 科学研究への応用
化学: 配位化学と触媒における配位子として使用される。
生物学: 潜在的な生物学的活性とその生体分子との相互作用について調査されている。
医学: 潜在的な治療効果と創薬について調査されている。
工業: 先端材料や化学プロセスの開発に利用されている。
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
2-tert-ブチル-1-(2-tert-ブチル-1,3-ジヒドロイソホスフィンドール-1-イル)-1,3-ジヒドロイソホスフィンドールの作用機序には、特定の分子標的や経路との相互作用が含まれます。これらには、金属イオンへの結合、酸化還元反応への参加、生化学経路への影響が含まれます。正確なメカニズムと分子標的を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
2-tert-ブチル-1-(2-tert-ブチル-1,3-ジヒドロイソホスフィンドール-1-イル)-1,3-ジヒドロイソホスフィンドールに似た化合物には、他のイソホスフィンドールやリン含有複素環が含まれます。例としては、以下のようなものがあります。
- 1,3-ジヒドロイソホスフィンドール
- 2-tert-ブチル-1,3-ジヒドロイソホスフィンドール
独自性
2-tert-ブチル-1-(2-tert-ブチル-1,3-ジヒドロイソホスフィンドール-1-イル)-1,3-ジヒドロイソホスフィンドールの独自性は、その特定のtert-ブチル置換パターンとそのさまざまな分野での潜在的な用途にあります。その構造的特徴は、独特の化学的および物理的特性を付与し、研究および産業用途に貴重な化合物となっています。
特性
IUPAC Name |
2-tert-butyl-1-(2-tert-butyl-1,3-dihydroisophosphindol-1-yl)-1,3-dihydroisophosphindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRTCFUVLYSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
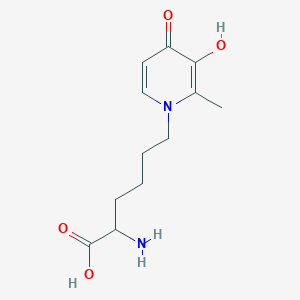
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)


![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)
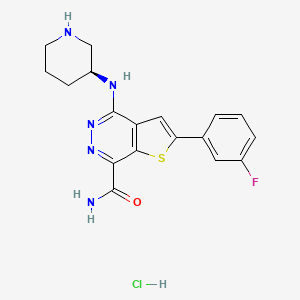
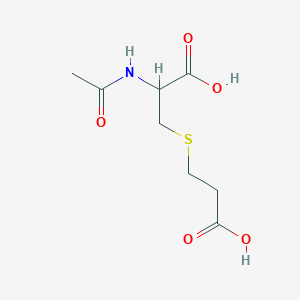

![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride](/img/structure/B12293555.png)
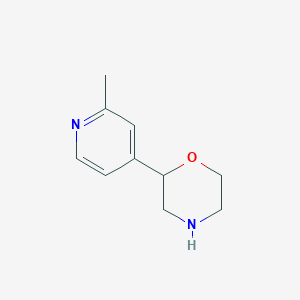

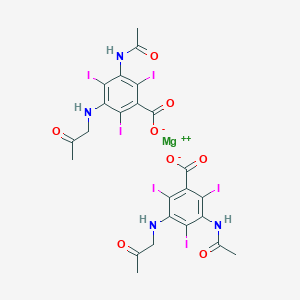
![(1S,5R,6R)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylicAcidEthylEster](/img/structure/B12293566.png)
